molecular formula C10H14N2O4S B14842169 2-Hydroxy-N,N-dimethyl-4-(methylsulfonamido)benzamide

2-Hydroxy-N,N-dimethyl-4-(methylsulfonamido)benzamide

Katalognummer: B14842169
Molekulargewicht: 258.30 g/mol
InChI-Schlüssel: UTBQRONTQFOPKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxy-N,N-dimethyl-4-(methylsulfonamido)benzamide is an organic compound with the molecular formula C10H14N2O4S and a molecular weight of 258.297 g/mol . This compound is characterized by the presence of a hydroxyl group, a dimethylamino group, and a methylsulfonamido group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N,N-dimethyl-4-(methylsulfonamido)benzamide typically involves the condensation of 2-hydroxybenzoic acid with N,N-dimethyl-4-(methylsulfonamido)amine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-N,N-dimethyl-4-(methylsulfonamido)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include DMSO for oxidation, LiAlH4 for reduction, and NaH for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used .

Wirkmechanismus

The mechanism of action of 2-Hydroxy-N,N-dimethyl-4-(methylsulfonamido)benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-Hydroxy-N,N-dimethyl-4-(methylsulfonamido)benzamide include:

Uniqueness

What sets this compound apart from these similar compounds is the presence of the methylsulfonamido group, which imparts unique chemical reactivity and biological activity. This structural feature allows for specific interactions with molecular targets that are not possible with other similar compounds .

Eigenschaften

Molekularformel

C10H14N2O4S

Molekulargewicht

258.30 g/mol

IUPAC-Name

2-hydroxy-4-(methanesulfonamido)-N,N-dimethylbenzamide

InChI

InChI=1S/C10H14N2O4S/c1-12(2)10(14)8-5-4-7(6-9(8)13)11-17(3,15)16/h4-6,11,13H,1-3H3

InChI-Schlüssel

UTBQRONTQFOPKB-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=O)C1=C(C=C(C=C1)NS(=O)(=O)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.